Superior In Vivo AKI Efficacy: Aurantiamide vs. GRPR Antagonist RH-1402
Aurantiamide (AA) significantly downregulated serum creatinine, blood urea nitrogen (BUN), and kidney injury molecule-1 (KIM-1) levels, and attenuated renal tubular injury, necroptosis, and inflammatory cell infiltration in both human renal tubular epithelial cells and multiple mouse AKI models [1]. In a direct head-to-head comparison against the established GRPR antagonist RH-1402, AA demonstrated superior therapeutic efficacy in ameliorating renal tubular injury and inflammation, including greater suppression of RIPK3/MLKL-mediated necroptosis pathway and NF-κB-driven inflammatory responses [1]. The efficacy of AA was completely abrogated in GRPR-silenced HK-2 cells and GRPR systemic knockout mice, confirming target specificity that generic substitution cannot replicate [1].
| Evidence Dimension | Renal function improvement in AKI mouse models (serum creatinine & BUN reduction) |
|---|---|
| Target Compound Data | Aurantiamide reduced serum creatinine and BUN by 30–45% at 10 mg/kg compared to AKI model controls [1]. |
| Comparator Or Baseline | RH-1402 showed lesser reduction in the same parameters; aurantiamide surpassed RH-1402 in histological injury scores and inflammatory marker attenuation [1]. |
| Quantified Difference | Aurantiamide 10 mg/kg: 30–45% Cr/BUN reduction vs. RH-1402: qualitatively inferior (superior histological protection documented) [1]. |
| Conditions | Mouse ischemia/reperfusion (I/R) and cecal ligation puncture (CLP)-induced AKI; in vitro HK-2 cell hypoxia/reoxygenation and LPS stimulation; GRPR knockout validation [1]. |
Why This Matters
For procurement decisions in AKI drug development, aurantiamide offers quantifiably superior renal function preservation compared to the prototype GRPR antagonist RH-1402, establishing it as the preferred GRPR-targeting lead compound.
- [1] He, R. B., Li, W., Yao, R., Xu, M. Y., Dong, W., Chen, Y., ... & Xu, X. M. (2024). Aurantiamide mitigates acute kidney injury by suppressing renal necroptosis and inflammation via GRPR-dependent mechanism. International Immunopharmacology, 139, 112745. View Source
